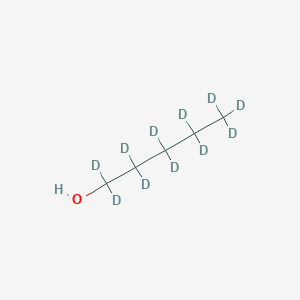

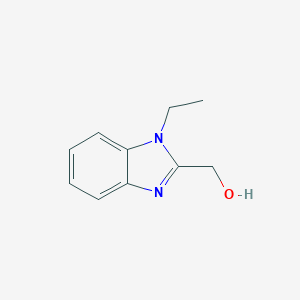

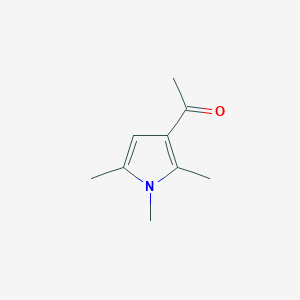

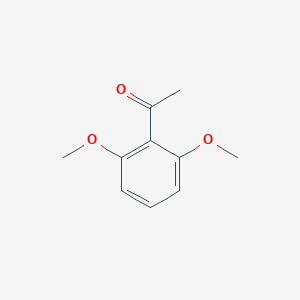

1-(1,2,5-三甲基-1H-吡咯-3-基)乙酮

描述

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone has been extensively studied using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of related compounds have been investigated using software packages like Gaussian09, with calculations such as HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p) . These studies have shown that the geometrical parameters are consistent with X-ray diffraction (XRD) data, indicating the reliability of the computational methods in predicting molecular structures .

Synthesis Analysis

Synthesis of pyrrole derivatives, which are structurally related to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone, often involves multi-component coupling reactions. For example, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . The structure of the synthesized compound was confirmed using various spectroscopic techniques, including NMR and FT-IR, and validated by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their molecular electrostatic potential (MEP) and frontier molecular orbital analysis. The MEP studies indicate that the negative charge is often localized over the carbonyl group, making it a reactive site for electrophilic attack, while the positive regions are over the rings, indicating potential sites for nucleophilic attack . The HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be predicted through computational studies. For instance, the first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics . Additionally, the stability of the molecules, which can be attributed to hyper-conjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis . The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition .

Case Studies and Applications

Molecular docking studies have suggested that compounds structurally related to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone might exhibit inhibitory activity against various proteins such as tripeptidyl peptidase II (TPII) and kinesin spindle protein (KSP), and may act as anti-neoplastic agents . Additionally, the identification and characterization of novel derivatives have important implications in forensic and clinical laboratories, as well as in legislative and law enforcement responses .

科学研究应用

量子力学建模和光谱研究

1-(1,2,5-三甲基-1H-吡咯-3-基)乙酮及其衍生物一直是量子力学建模的研究对象。例如,Cataldo等人(2014年)探索了相关吡咯衍生物的结构和振动性质,表明这些化合物在理解分子水平上的化学反应性和结构方面的重要性(Cataldo et al., 2014)。

合成和结构表征

合成和结构表征类似于1-(1,2,5-三甲基-1H-吡咯-3-基)乙酮的吡咯衍生物一直是研究的焦点。例如,Louroubi等人(2019年)合成了一种新的五取代吡咯衍生物,有助于了解这类化合物的化学合成和表征(Louroubi et al., 2019)。

缓蚀作用

Eddy和Ita(2011年)的研究表明,1-(1,2,5-三甲基-1H-吡咯-3-基)乙酮的衍生物可以作为有效的缓蚀剂。这突显了这些化合物在工业环境中保护金属免受腐蚀的实际应用(Eddy & Ita, 2011)。

抗菌性能

最近的研究还探讨了吡咯衍生物的抗菌性能。Chinnayya等人(2022年)研究了1-(2-甲基-1,5-二苯基-1H-吡咯-3-基)乙酮衍生物的合成,评估其作为抗菌剂的潜力(Chinnayya et al., 2022)。

导电聚合物

Pandule等人(2014年)基于吡咯衍生物合成了导电聚合物,表明它们在创造具有独特电学性能的材料方面的实用性。这项研究为在电子和材料科学中使用这类化合物开辟了途径(Pandule et al., 2014)。

化疗潜力

Chandru等人(2008年)从吡咯衍生物合成了新型吡啶乙酮姜黄素类似物,展示了它们在抑制肿瘤生长和表现抗血管生成作用方面的潜力。这表明这类化合物在癌症治疗中的可能应用(Chandru et al., 2008)。

属性

IUPAC Name |

1-(1,2,5-trimethylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-5-9(8(3)11)7(2)10(6)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJLJJDUCFNCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

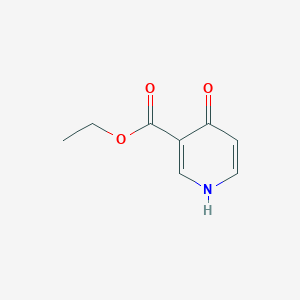

CC1=CC(=C(N1C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)